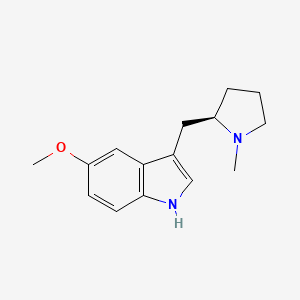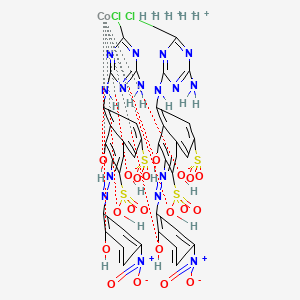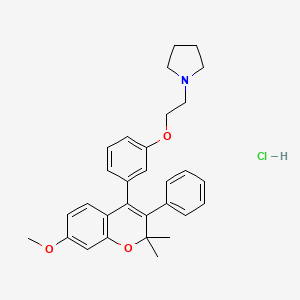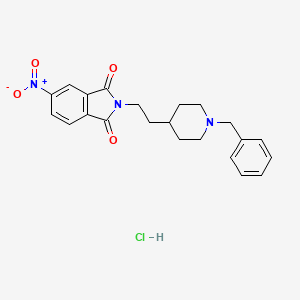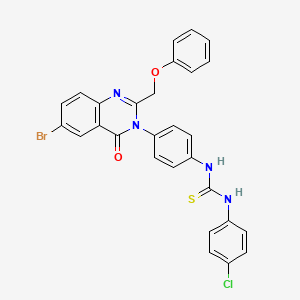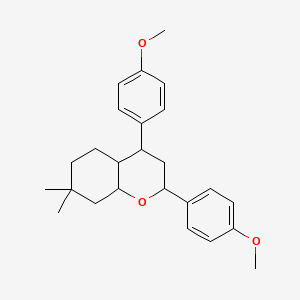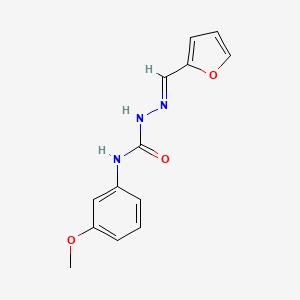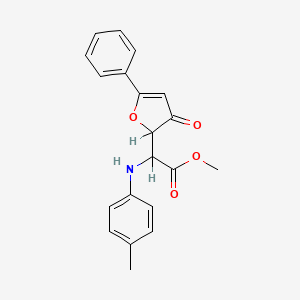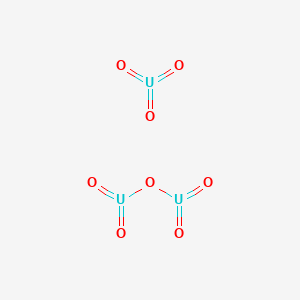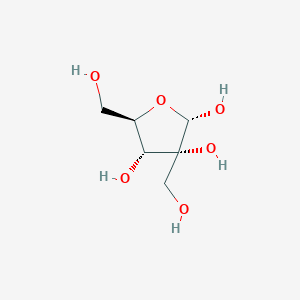
alpha-D-Hamamelofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Hamamelofuranose: is a naturally occurring furanose form of the sugar D-hamamelose. It is a bioactive compound found in various plants, particularly in the witch hazel plant. This compound is known for its potential therapeutic properties and is a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-Hamamelofuranose can be synthesized through chemical and enzymatic methods. One common synthetic route involves the chemical acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose using dibutyltin oxide (Bu2SnO) and 3,4,5-tri-O-acetylgalloyl chloride, followed by deprotection to yield hamamelitannin . Another method involves the enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as a biocatalyst in t-butyl methyl ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions due to their higher specificity and yield. The enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate under the catalysis of Lipozyme TL IM in t-butyl alcohol or t-butyl methyl ether is a preferred method .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Hamamelofuranose undergoes various chemical reactions, including acylation, benzoylation, and galloylation. These reactions are essential for modifying the compound to enhance its bioactivity and stability.
Common Reagents and Conditions:
Acylation: Uses reagents like 3,4,5-tri-O-acetylgalloyl chloride and Bu2SnO.
Benzoylation: Uses vinyl benzoate and Lipozyme TL IM as a biocatalyst.
Galloylation: Uses vinyl gallate and Lipozyme TL IM in t-butyl alcohol or t-butyl methyl ether.
Major Products: The major products formed from these reactions include various acylated and benzoylated derivatives of this compound, such as tribenzoates and diacylated hamamelofuranoses .
Wissenschaftliche Forschungsanwendungen
Alpha-D-Hamamelofuranose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive compounds like hamamelitannin.
Biology: Studied for its role in plant metabolism and its potential as a natural preservative.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of natural cosmetics and skincare products due to its soothing properties.
Wirkmechanismus
The mechanism of action of alpha-D-Hamamelofuranose involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- Alpha-D-Glucopyranose
- Alpha-D-Mannopyranose
- Alpha-D-Galactopyranose
Comparison: Alpha-D-Hamamelofuranose is unique due to its furanose ring structure, which differentiates it from the more common pyranose forms of sugars like alpha-D-glucopyranose and alpha-D-mannopyranose. This structural difference contributes to its distinct bioactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1932261-61-4 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-3,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)6(11,2-8)5(10)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChI-Schlüssel |
QQWKIYSNDOXBOU-ARQDHWQXSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@]([C@H](O1)O)(CO)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)O)(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


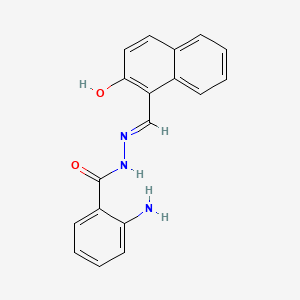
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
